molecular formula C18H16N2O3S2 B11038419 2-[3-(4-methoxyphenyl)-5-oxo-2-thioxo-1,3-thiazolidin-4-yl]-N-phenylacetamide

2-[3-(4-methoxyphenyl)-5-oxo-2-thioxo-1,3-thiazolidin-4-yl]-N-phenylacetamide

Cat. No.: B11038419
M. Wt: 372.5 g/mol
InChI Key: QRTZWACHIYDSOG-UHFFFAOYSA-N
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Description

2-[3-(4-methoxyphenyl)-5-oxo-2-thioxo-1,3-thiazolidin-4-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methoxyphenyl)-5-oxo-2-thioxo-1,3-thiazolidin-4-yl]-N-phenylacetamide typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with thiourea to form the thiazolidinone ring. This intermediate is then reacted with phenylacetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methoxyphenyl)-5-oxo-2-thioxo-1,3-thiazolidin-4-yl]-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

2-[3-(4-methoxyphenyl)-5-oxo-2-thioxo-1,3-thiazolidin-4-yl]-N-phenylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxyphenyl)-5-oxo-2-thioxo-1,3-thiazolidin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, its interaction with DNA and cellular proteins can contribute to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(4-methoxyphenyl)-5-oxo-2-thioxo-1,3-thiazolidin-4-yl]-N-phenylacetamide apart is its unique thiazolidinone ring structure combined with the methoxyphenyl and phenylacetamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H16N2O3S2

Molecular Weight

372.5 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-5-oxo-2-sulfanylidene-1,3-thiazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C18H16N2O3S2/c1-23-14-9-7-13(8-10-14)20-15(17(22)25-18(20)24)11-16(21)19-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,19,21)

InChI Key

QRTZWACHIYDSOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(C(=O)SC2=S)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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